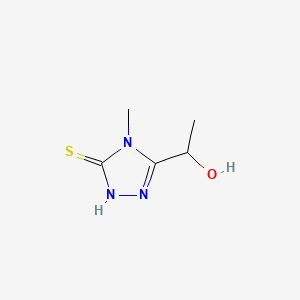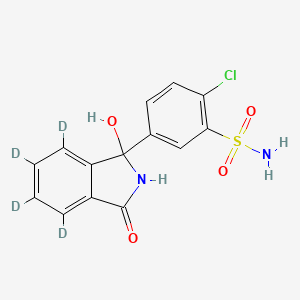
Chlorthalidone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorthalidone-d4 is a deuterated form of chlorthalidone . It’s a diuretic medication used to treat hypertension, congestive heart failure, and kidney disease . It works by increasing urine production, which helps to reduce excess salt and water in the body, thereby lowering blood pressure and decreasing the workload on the heart .
Synthesis Analysis
Chlorthalidone and its related impurities can be identified and quantified using an improved reverse-phase HPLC method . This method is capable of good separation of all known and unknown impurities with acceptable resolution and tailing factor .Molecular Structure Analysis
The molecular formula of Chlorthalidone-d4 is C14H11ClN2O4S . The InChI, Canonical SMILES, and Isomeric SMILES are also provided by PubChem .Chemical Reactions Analysis
Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension . It is effective in the management of blood pressure by decreasing intravascular volume through promoted diuresis .Physical And Chemical Properties Analysis
The molecular weight of Chlorthalidone-d4 is 342.8 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The exact mass and monoisotopic mass are 342.0379127 g/mol . The topological polar surface area is 118 Ų .Applications De Recherche Scientifique
Cardiovascular Events Reduction
Chlorthalidone (CTDN) is known to reduce the risk for cardiovascular events (CVEs). This can be attributed to its ability to lower blood pressure (BP) and its non-BP related, pleiotropic effects .
Blood Pressure Regulation
The mechanism by which CTDN lowers BP is not entirely clear but may include alterations in whole body regulation and vasodilatory actions on vasculature .
Endothelial Function Improvement
CTDN has potentially beneficial, non-BP related, pleiotropic effects that include improvements in endothelial function .
Anti-Platelet Activity
Another non-BP related, pleiotropic effect of CTDN is its anti-platelet activity .
Oxidative Status Improvement
CTDN also improves oxidative status, which is beneficial for overall health .
Treatment of Resistant Hypertension in Advanced Chronic Kidney Disease
CTDN has been used for treating resistant hypertension in advanced chronic kidney disease (CKD). It has been shown to substantially reduce blood pressure in stage 4 CKD .
Safety and Hazards
When handling Chlorthalidone-d4, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses or the soil .
Orientations Futures
The recent CLICK trial has documented the antihypertensive efficacy of chlorthalidone, a long-acting thiazide-like diuretic, in stage 4 CKD patients with poorly controlled hypertension . Chlorthalidone use could be considered in patients with treatment-resistant hypertension when spironolactone cannot be administered or must be withdrawn due to side effects .
Mécanisme D'action
Target of Action
Chlorthalidone-d4, like its parent compound Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, Chlorthalidone-d4 prevents the reabsorption of these ions, leading to increased excretion of sodium and chloride in the urine .
Mode of Action
Chlorthalidone-d4 interacts with its target by binding to the Na+/Cl- symporter, thereby inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine . The exact mechanism of Chlorthalidone-d4’s antihypertensive effect is still under debate. It is thought that the increased diuresis (urine production) leads to decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Chlorthalidone-d4 is the sodium-chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, Chlorthalidone-d4 disrupts this pathway, leading to increased excretion of sodium and chloride ions in the urine . This results in decreased plasma and extracellular fluid volume, which can lead to a reduction in blood pressure .
Pharmacokinetics
Chlorthalidone is largely excreted as unchanged parent following both intravenous and oral doses . Approximately 65% and 44% unchanged chlorthalidone was recovered in urine following intravenous and oral doses respectively .
Result of Action
The molecular and cellular effects of Chlorthalidone-d4’s action primarily involve the inhibition of the Na+/Cl- symporter in the distal convoluted tubule cells of the kidney . This inhibition leads to increased excretion of sodium and chloride ions in the urine, decreased plasma and extracellular fluid volume, and a reduction in blood pressure . In addition to its antihypertensive effects, Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro .
Propriétés
IUPAC Name |
2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVXMEBJLZRO-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

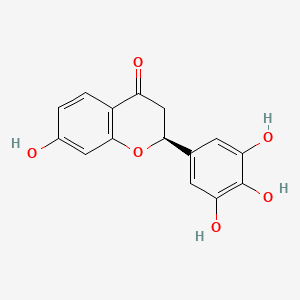
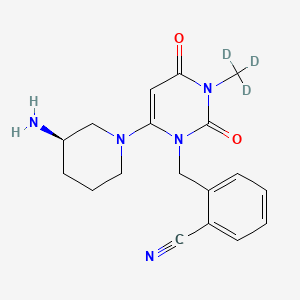
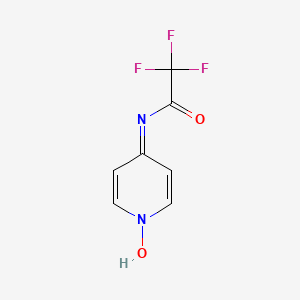
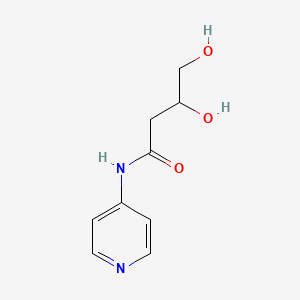
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

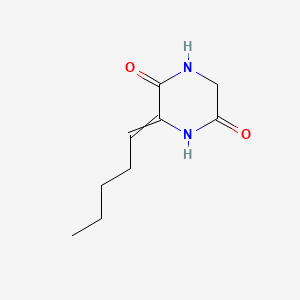

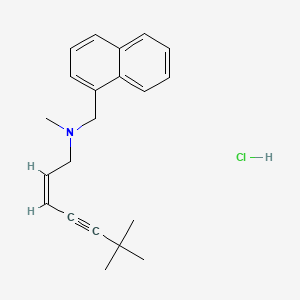
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)


